molecular formula C10H13BCl2O3 B2431249 4-Butoxy-2,3-dichlorophenylboronic acid CAS No. 2096339-74-9

4-Butoxy-2,3-dichlorophenylboronic acid

Cat. No.: B2431249
CAS No.: 2096339-74-9
M. Wt: 262.92
InChI Key: JXEAGLCIPVWOBY-UHFFFAOYSA-N
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Description

4-Butoxy-2,3-dichlorophenylboronic acid is an organic compound with the chemical formula C10H13BCl2O3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a butoxy group and two chlorine atoms attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,3-dichlorophenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the lithiation/borylation-protodeboronation sequence, which involves the use of lithium reagents to introduce the boronic acid group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes as in laboratory synthesis. The process may include the use of specialized equipment to handle the reagents and control the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,3-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylboronic acids .

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3-dichlorophenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

IUPAC Name

(4-butoxy-2,3-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEAGLCIPVWOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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